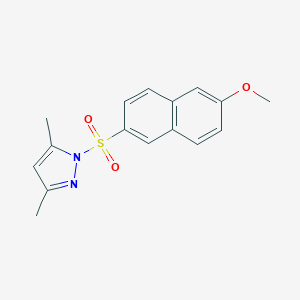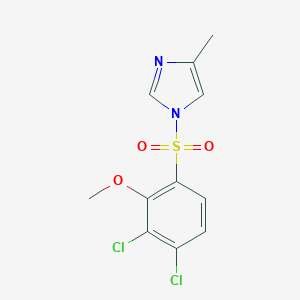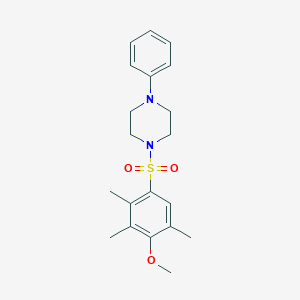
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine, also known as MTBSTFA, is a commonly used derivatization reagent in analytical chemistry. It is a sulfonylating agent that is used to convert polar and non-volatile compounds into volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS). The compound is widely used in scientific research applications due to its ability to improve the sensitivity and selectivity of analytical methods.
Mecanismo De Acción
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with polar and non-volatile compounds to form volatile derivatives that can be analyzed by GC-MS. The sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with the functional groups in the target compound, such as hydroxyl and amino groups, to form a stable derivative. The resulting derivative is more volatile than the original compound, which allows for easier analysis by GC-MS.
Biochemical and Physiological Effects
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in analytical chemistry and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is its ability to improve the sensitivity and selectivity of analytical methods. The compound can be used to analyze a wide range of polar and non-volatile compounds, which makes it a versatile reagent for analytical chemistry. However, 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has some limitations. It can only be used to analyze compounds that contain functional groups that can react with the sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Additionally, the derivatization reaction can be time-consuming and may require multiple steps.
Direcciones Futuras
There are several future directions for the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in scientific research. One potential area of research is the development of new derivatization reagents that can be used to analyze compounds that are not compatible with 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Another area of research is the optimization of the derivatization reaction to improve the efficiency and reduce the time required for analysis. Additionally, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in the analysis of complex biological samples, such as blood and urine, is an area of active research. Overall, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in analytical chemistry is likely to continue to grow as researchers seek to improve the sensitivity and selectivity of analytical methods.
Métodos De Síntesis
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can be synthesized from 4-methylsulfonylphenol and 4-phenylpiperazine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is primarily used in analytical chemistry for the derivatization of polar and non-volatile compounds. It is commonly used to analyze amino acids, peptides, and other small molecules that are difficult to analyze by GC-MS. The compound is also used in the analysis of environmental samples, such as water and soil, to detect the presence of organic pollutants.
Propiedades
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZNCGPZCMWLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-ethoxyphenol](/img/structure/B345730.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B345739.png)
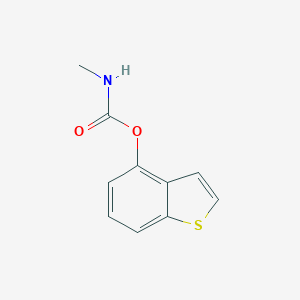


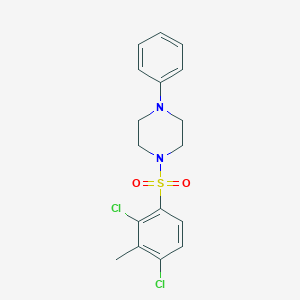
![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)
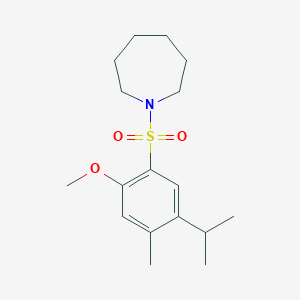
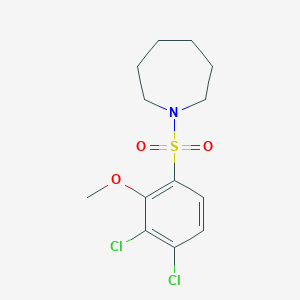
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
